3,4-dihydroquinazolin-2(1H)-one
Overview
Description
3,4-Dihydroquinazolin-2(1H)-one, also known as DHQ, is a heterocyclic heteroaromatic compound, which is a derivative of quinazoline. DHQ is a versatile and important building block in the synthesis of many pharmaceuticals and other biologically active compounds. DHQ is a compound of interest due to its potential applications in medicinal chemistry and its ability to form strong covalent bonds with other molecules.
Scientific Research Applications
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been used to enhance sensitivity in primary PARPi-resistant cells . A compound known as B1 has shown superior cytotoxicity in these cell lines .
- Methods of Application : The compound B1 was designed and synthesized, and its effects were tested on primary PARPi-resistant HCT-15 and HCC1937 cell lines . The compound dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
- Results : The compound B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg .
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been used in the synthesis of different benzyl- or aryl-substituted 3,4-dihydroquinazolines .
- Methods of Application : These derivatives were synthesized and their in situ catalytic activities were investigated in the Heck-Mizoroki reaction .
- Results : The salts derived from these compounds showed varying degrees of activity in the Heck-Mizoroki reaction .
Application in Green Chemistry
- Field : Green Chemistry
- Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been synthesized using microwave-assisted methods .
- Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
- Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .
Application in Drug Discovery
- Field : Drug Discovery
- Summary of Application : A series of novel 4-Hydroxyquinazoline derivatives were designed and synthesized to enhance sensitivity in primary PARPi-resistant cells . Among them, the compound B1 has been found to have superior cytotoxicity .
- Methods of Application : The compound B1 was designed and synthesized, and its effects were tested on primary PARPi-resistant HCT-15 and HCC1937 cell lines . The compound dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
- Results : B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg .
Application in Synthetic Chemistry
- Field : Synthetic Chemistry
- Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been used in the synthesis of 3-Aryl-3,4-dihydroquinazolin-2(1H)-ones with the Aid of Low-Valent Titanium Reagent (TiCl4—Sm) .
- Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
- Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .
Application in Green Chemistry
- Field : Green Chemistry
- Summary of Application : A new approach to CF3-containing 3,4-dihydroquinazolin-2(1H)-ones .
- Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
- Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary of Application : A series of novel 4-Hydroxyquinazoline derivatives were designed and synthesized to enhance sensitivity in primary PARPi-resistant cells . Among them, the compound B1 has been found to have superior cytotoxicity .
- Methods of Application : The compound B1 was designed and synthesized, and its effects were tested on primary PARPi-resistant HCT-15 and HCC1937 cell lines . The compound dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
- Results : B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg .
Application in Synthetic Chemistry
- Field : Synthetic Chemistry
- Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been used in the synthesis of 3-Aryl-3,4-dihydroquinazolin-2(1H)-ones with the Aid of Low-Valent Titanium Reagent (TiCl4—Sm) .
- Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
- Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .
Application in Green Chemistry
- Field : Green Chemistry
- Summary of Application : A new approach to CF3-containing 3,4-dihydroquinazolin-2(1H)-ones .
- Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
- Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .
properties
IUPAC Name |
3,4-dihydro-1H-quinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOUNZIAEBIWAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494023 | |
Record name | 3,4-Dihydroquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroquinazolin-2(1H)-one | |
CAS RN |
66655-67-2 | |
Record name | 3,4-Dihydroquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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